molecular formula C15H16Cl2N4 B4925761 5-(4-aminophenyl)-2-phenylpyrazol-3-amine;dihydrochloride

5-(4-aminophenyl)-2-phenylpyrazol-3-amine;dihydrochloride

Cat. No.: B4925761
M. Wt: 323.2 g/mol
InChI Key: RBESDFFFZSGIBX-UHFFFAOYSA-N
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Description

5-(4-aminophenyl)-2-phenylpyrazol-3-amine;dihydrochloride is a chemical compound that has garnered attention in various scientific fields due to its unique structure and properties. This compound is characterized by the presence of an aminophenyl group and a phenylpyrazole core, making it a versatile molecule for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-aminophenyl)-2-phenylpyrazol-3-amine;dihydrochloride typically involves the reaction of 4-aminophenylhydrazine with acetophenone to form the pyrazole ring. This reaction is usually carried out under acidic conditions to facilitate the cyclization process. The resulting pyrazole intermediate is then reacted with phenylhydrazine to introduce the phenyl group at the 2-position of the pyrazole ring. The final step involves the formation of the dihydrochloride salt by treating the compound with hydrochloric acid .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The reaction is typically carried out in large reactors with precise control over temperature, pressure, and pH to achieve the desired product.

Chemical Reactions Analysis

Types of Reactions

5-(4-aminophenyl)-2-phenylpyrazol-3-amine;dihydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding nitro derivatives.

    Reduction: Reduction reactions can convert the nitro derivatives back to the amine form.

    Substitution: The amino group can participate in nucleophilic substitution reactions to form various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like alkyl halides and acyl chlorides are commonly used for substitution reactions.

Major Products Formed

The major products formed from these reactions include nitro derivatives, substituted pyrazoles, and various amine derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

5-(4-aminophenyl)-2-phenylpyrazol-3-amine;dihydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 5-(4-aminophenyl)-2-phenylpyrazol-3-amine;dihydrochloride involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and proteins, leading to the disruption of cellular processes. For example, it can inhibit the activity of tyrosine kinases, which play a crucial role in cell signaling and proliferation. This inhibition can result in the suppression of cancer cell growth and proliferation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(4-aminophenyl)-2-phenylpyrazol-3-amine;dihydrochloride is unique due to its pyrazole core, which imparts distinct chemical and biological properties. The presence of both aminophenyl and phenyl groups enhances its versatility and potential for various applications, making it a valuable compound in scientific research.

Properties

IUPAC Name

5-(4-aminophenyl)-2-phenylpyrazol-3-amine;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N4.2ClH/c16-12-8-6-11(7-9-12)14-10-15(17)19(18-14)13-4-2-1-3-5-13;;/h1-10H,16-17H2;2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBESDFFFZSGIBX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C(=CC(=N2)C3=CC=C(C=C3)N)N.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16Cl2N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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